molecular formula C9H7FN2 B2894235 3-Fluoroquinolin-6-amine CAS No. 1820618-15-2

3-Fluoroquinolin-6-amine

Cat. No.: B2894235
CAS No.: 1820618-15-2
M. Wt: 162.167
InChI Key: ULLKWOKJHCWILZ-UHFFFAOYSA-N
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Description

3-Fluoroquinolin-6-amine (CAS: 1820618-15-2) is a fluorinated quinoline derivative with the molecular formula C₉H₇FN₂ and a molar mass of 162.16 g/mol. It is characterized by a fluorine atom at the 3-position and an amine group at the 6-position of the quinoline scaffold. This compound is typically stored at room temperature in a dry, sealed, and light-protected environment to maintain stability . Available at ≥95% purity, it is utilized in medicinal chemistry and materials science as a building block for synthesizing pharmacologically active molecules or functional materials .

Properties

IUPAC Name

3-fluoroquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLKWOKJHCWILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinolin-6-amine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group, such as a halogen, on the quinoline ring. This reaction often requires the use of a strong base and a fluorinating agent under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that include the preparation of intermediate compounds. These intermediates are then subjected to fluorination and amination reactions to yield the final product. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid, while reduction can produce this compound derivatives with different alkyl groups .

Scientific Research Applications

3-Fluoroquinolin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Fluoroquinolin-6-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. By stabilizing the enzyme-DNA complex, the compound prevents the progression of the replication fork, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with halogen or functional group substitutions exhibit distinct physicochemical and biological properties. Below is a detailed comparison of 3-Fluoroquinolin-6-amine with structurally analogous compounds:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
This compound 3-F, 6-NH₂ C₉H₇FN₂ 162.16 High purity (95%), light-sensitive, used in drug discovery .
3-Chloroquinoxalin-6-amine 3-Cl, 6-NH₂ (quinoxaline scaffold) C₈H₆ClN₃ 179.61 Chlorine substitution increases molecular weight; potential antimicrobial applications .
5-(Trifluoromethyl)quinolin-6-amine 5-CF₃, 6-NH₂ C₁₀H₇F₃N₂ 228.17 Trifluoromethyl group enhances lipophilicity and metabolic stability .
6-Fluoro-8-methylquinolin-3-amine 6-F, 8-CH₃, 3-NH₂ C₁₀H₉FN₂ 176.19 Methyl group introduces steric hindrance; impacts binding affinity .
3-Bromo-6-fluoroquinolin-8-amine 3-Br, 6-F, 8-NH₂ C₉H₆BrFN₂ 255.06 Bromine adds bulk; requires stringent safety protocols due to toxicity .

Biological Activity

3-Fluoroquinolin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound belongs to the quinoline class of compounds, characterized by a bicyclic structure that includes a nitrogen atom. The presence of the fluorine atom at the 3-position enhances the compound's reactivity and biological activity. Its molecular formula is C9H7FN2C_9H_7FN_2, with a molecular weight of approximately 164.16 g/mol.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of critical bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes play essential roles in DNA replication and cell division:

  • Inhibition of DNA Gyrase : By stabilizing the enzyme-DNA complex, this compound prevents the progression of the replication fork, leading to bacterial cell death.
  • Topoisomerase IV Inhibition : Similar to DNA gyrase, this enzyme is crucial for separating replicated DNA strands during cell division, and its inhibition can also result in bacterial lethality.

Antibacterial Properties

Research indicates that this compound possesses significant antibacterial properties. It has been studied against various strains of bacteria, demonstrating effectiveness comparable to established fluoroquinolone antibiotics. The compound's ability to disrupt bacterial DNA replication makes it a candidate for further exploration in drug development.

Anticancer Potential

Emerging studies suggest that this compound may also exhibit anticancer activity. Preliminary investigations have shown that it can induce apoptosis in cancer cell lines by interfering with cellular signaling pathways involved in survival and proliferation. The compound's structure allows it to interact with multiple biological targets, potentially leading to novel therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Variations in substituents on the quinoline ring can significantly affect its potency and selectivity:

Substituent Position Effect on Activity
2Enhances interaction with target enzymes
4Modifies pharmacokinetic properties
5Alters antibacterial spectrum
7Potentially increases cytotoxicity in cancer cells

This table illustrates how modifications to the core structure can lead to varying degrees of biological efficacy, guiding future synthesis efforts aimed at developing more potent derivatives.

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested against common bacterial pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) similar to that of ciprofloxacin, a widely used fluoroquinolone antibiotic. This suggests that this compound could serve as an effective alternative treatment option.

Case Study 2: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis through activation of caspase pathways and inhibition of survivin expression. These findings highlight its potential as a therapeutic agent in oncology.

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